molecular formula C12H19NO B1385429 N-[2-(3-Methylphenoxy)ethyl]-2-propanamine CAS No. 1040308-51-7

N-[2-(3-Methylphenoxy)ethyl]-2-propanamine

Cat. No.: B1385429
CAS No.: 1040308-51-7
M. Wt: 193.28 g/mol
InChI Key: KTJJUEVOOLHUFF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[2-(3-Methylphenoxy)ethyl]-2-propanamine typically involves the reaction of 3-methylphenol with an appropriate ethylating agent to form 3-methylphenoxyethyl chloride. This intermediate is then reacted with 2-propanamine under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(3-Methylphenoxy)ethyl]-2-propanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(3-Methylphenoxy)ethyl]-2-propanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biochemical pathways.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-Methylphenoxy)ethyl]-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group plays a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding and other interactions that stabilize the compound within the active site . This interaction can modulate the activity of the target molecule, leading to various biochemical effects.

Comparison with Similar Compounds

N-[2-(3-Methylphenoxy)ethyl]-2-propanamine can be compared with other similar compounds, such as:

    N-[2-(4-Methylphenoxy)ethyl]-2-propanamine: This compound has a similar structure but with the methyl group in the para position, which can affect its reactivity and binding properties.

    N-[2-(3-Chlorophenoxy)ethyl]-2-propanamine: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical properties and biological activity.

    N-[2-(3-Methoxyphenoxy)ethyl]-2-propanamine: The methoxy group can influence the compound’s solubility and reactivity compared to the methyl group.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)13-7-8-14-12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJJUEVOOLHUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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